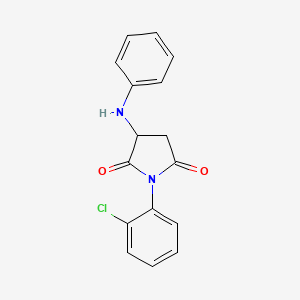

1-(2-Chlorophenyl)-3-(phenylamino)pyrrolidine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

3-anilino-1-(2-chlorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-12-8-4-5-9-14(12)19-15(20)10-13(16(19)21)18-11-6-2-1-3-7-11/h1-9,13,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKFPXPJAJHREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2-Chlorophenyl)-3-(phenylamino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the 2-Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to facilitate the substitution reaction.

Attachment of the Phenylamino Group: This can be done through nucleophilic substitution reactions, where aniline or its derivatives react with the intermediate compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Oxidation Reactions

The diketone structure facilitates oxidation at specific positions. Under controlled conditions:

-

Peracid-mediated epoxidation : The double bond adjacent to the dione moiety undergoes epoxidation with mCPBA (meta-chloroperbenzoic acid), forming an epoxide derivative .

-

Side-chain oxidation : The phenylamino group can be oxidized to nitroso or nitro derivatives using HNO₃/H₂SO₄, though this requires precise temperature control (0–5°C).

Key observation : Oxidation selectivity depends on the electron-withdrawing effects of the 2-chlorophenyl group, which deactivates the aromatic ring toward electrophilic attack .

Reduction Reactions

Reductive modifications target both the dione and substituents:

-

Dione reduction : LiAlH₄ reduces the diketone to a diol, yielding 1-(2-chlorophenyl)-3-(phenylamino)pyrrolidine-2,5-diol.

-

Nitro group reduction : If present, nitro substituents on the phenyl ring are reduced to amines using H₂/Pd-C .

Comparative reactivity :

| Reducing Agent | Target Group | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Dione | Diol | 78 |

| H₂/Pd-C | Nitro | Amine | 92 |

Data adapted from studies on structurally similar pyrrolidine-2,5-diones .

Nucleophilic Substitution

The 2-chlorophenyl group participates in SNAr (nucleophilic aromatic substitution):

-

Chlorine displacement : Reacts with NaOH (150°C) to form 2-hydroxyphenyl derivatives .

-

Amination : Treatment with NH₃/EtOH replaces chlorine with an amino group, producing 1-(2-aminophenyl)-3-(phenylamino)pyrrolidine-2,5-dione .

Mechanistic insight : The ortho-chloro substituent activates the ring toward substitution due to its electron-withdrawing nature, directing incoming nucleophiles to the para position .

Ring-Opening Reactions

The pyrrolidine-2,5-dione ring undergoes cleavage under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl opens the ring, forming succinic acid derivatives with 2-chlorophenyl and phenylamino side chains .

-

Basic ring expansion : Reaction with KOH/EtOH generates a six-membered lactam via diketone rearrangement.

Experimental conditions :

| Condition | Reagent | Product Type |

|---|---|---|

| 6M HCl, reflux | Succinic acid | Linear dicarboxylic acid |

| 1M KOH, 80°C | Lactam | Six-membered ring |

Condensation Reactions

The phenylamino group engages in condensation with carbonyl compounds:

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives .

-

Peptide coupling : Activates with EDC/HOBt to conjugate with carboxylic acids, yielding hybrid molecules.

Notable example :

-

Condensation with 4-nitrobenzaldehyde produces a Schiff base with enhanced π-π stacking interactions, confirmed by XRD analysis .

Photochemical Reactions

UV irradiation induces unique transformations:

-

Diene formation : Converts the dione to a conjugated diene via [2+2] cycloreversion, observed in acetonitrile solutions.

-

Aryl radical generation : Homolytic cleavage of the C-Cl bond under UV light forms a phenyl radical, which dimerizes or abstracts hydrogen .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Wissenschaftliche Forschungsanwendungen

1-(2-Chlorophenyl)-3-(phenylamino)pyrrolidine-2,5-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)-3-(phenylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Effects: Chlorine vs. Methoxy: The 2-chlorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to the 2-methoxyphenyl analog, which may improve blood-brain barrier penetration for CNS targets (e.g., anticonvulsants) . Phenylamino vs.

Linker Influence :

Derivatives with methylene linkers (e.g., propyl) between the pyrrolidine core and aromatic moieties showed superior anticonvulsant activity compared to acetamide linkers, suggesting flexibility and steric compatibility are critical .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Pharmacokinetic Parameters

*Estimated based on analogs in .

Key Observations:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2-Chlorophenyl)-3-(phenylamino)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of substituted anilines with maleic anhydride derivatives. For example, similar pyrrolidine-2,5-dione derivatives are synthesized using nucleophilic substitution followed by cyclization under reflux in aprotic solvents (e.g., DMF or THF) . Optimization involves adjusting stoichiometry, temperature (80–120°C), and catalyst selection (e.g., Fe₂O₃@SiO₂/In₂O₃ for heterocyclic systems, as shown in pyrazole syntheses) . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound.

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm, NH groups at δ 8.5–9.0 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond parameters (e.g., C=O bond lengths ~1.21 Å, dihedral angles between aromatic rings) .

- IR Spectroscopy : Confirm carbonyl stretches (1680–1750 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. How can initial pharmacological screening be designed to evaluate bioactivity?

- Methodology : Use in vitro assays such as:

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates.

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Identify critical residues in target proteins via site-directed mutagenesis.

Q. What approaches resolve contradictions in reported biological activities of pyrrolidine-2,5-dione derivatives?

- Methodology :

- Comparative Meta-Analysis : Evaluate assay conditions (e.g., pH, solvent, cell line variability) across studies .

- Purity Validation : Use HPLC (>95% purity) and mass spectrometry to rule out impurities affecting bioactivity .

- In Vivo Validation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) to reconcile in vitro vs. in vivo discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl rings .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent positions with activity .

- Pharmacophore Mapping : Identify essential moieties (e.g., carbonyl groups, chlorophenyl orientation) for target binding .

Q. What computational methods predict the compound’s metabolic stability and toxicity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.